
S-((1-carboxyethyl)thio)cysteine
Overview
Description
S-((1-carboxyethyl)thio)cysteine is a sulfur-containing amino acid formed as a result of the breakdown of homocysteine, a non-proteinogenic amino acid. It is structurally similar to cysteine, an essential amino acid involved in the synthesis of proteins and antioxidants. This compound is a stable, polar molecule with a molecular weight of 225.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((1-carboxyethyl)thio)cysteine typically involves the reaction of cysteine with a carboxyethylating agent under controlled conditions. The reaction is carried out in an aqueous medium, often with the use of a catalyst to facilitate the formation of the thioether bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
S-((1-carboxyethyl)thio)cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break the thioether bond, reverting to cysteine and the carboxyethyl group.
Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and substituted cysteine derivatives .
Scientific Research Applications
Biochemical Applications
1.1. Chemo-selective Modification of Proteins
S-((1-carboxyethyl)thio)cysteine can be utilized for the chemo-selective modification of proteins. Cysteine residues are particularly reactive due to their thiol groups, allowing for site-specific conjugation strategies. Recent studies have highlighted methods such as thio-ene reactions and radical coupling that exploit the unique reactivity of cysteine . These techniques enable the development of bioconjugates that can be used in targeted drug delivery and imaging applications.
1.2. Advanced Glycation End Products (AGEs)
Research has shown that this compound can serve as a marker for glycation processes in proteins, particularly under conditions of elevated glucose levels. The compound forms adducts with dicarbonyl compounds like glyoxal, leading to stable products that can be quantified using high-performance liquid chromatography (HPLC). This property makes it a potential biomarker for diabetes-related vascular complications .
Medical Imaging Applications
2.1. Positron Emission Tomography (PET)
S-alkylated derivatives of cysteine, including this compound, have been explored as radioligands for PET imaging. A recent study developed an S-alkylated cysteine derivative conjugated to a targeting agent for enhanced uptake in tumor cells via amino acid transport systems. This approach demonstrated high specificity and selectivity in vivo, indicating its potential use in early cancer diagnosis and monitoring treatment response .
Material Science Applications
3.1. Self-Assembly and Drug Delivery Systems
Research indicates that this compound derivatives can form amphiphilic structures capable of self-assembly into micelles in aqueous solutions. These micelles can encapsulate drugs and release them in a controlled manner triggered by environmental changes such as pH fluctuations. This property is particularly useful in developing targeted drug delivery systems that minimize side effects while maximizing therapeutic efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which S-((1-carboxyethyl)thio)cysteine exerts its effects involves its interaction with cellular thiol groups and its role in redox signaling. The compound can modulate the activity of enzymes and proteins by forming disulfide bonds or undergoing redox reactions . This modulation affects various molecular targets and pathways involved in cellular homeostasis and stress responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Cysteine: An essential amino acid involved in protein synthesis and antioxidant defense.
Homocysteine: A non-proteinogenic amino acid that is a precursor to S-((1-carboxyethyl)thio)cysteine.
Methionine: Another sulfur-containing amino acid involved in methylation reactions and protein synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of cysteine and a carboxyethyl group. This unique structure allows it to participate in a variety of chemical reactions and biological processes that are distinct from those of its similar compounds.
Properties
IUPAC Name |
(2R)-2-amino-3-(1-carboxyethyldisulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S2/c1-3(5(8)9)13-12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHQZZTYKHSOGL-BKLSDQPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)SSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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